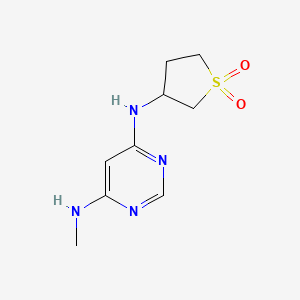

3-((6-(Methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide

描述

3-((6-(Methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound featuring a pyrimidine ring substituted with a methylamino group at the 6-position, linked via an amino bridge to a tetrahydrothiophene 1,1-dioxide moiety. Such compounds are of interest in medicinal chemistry and materials science due to their modular synthesis and diverse functionalization pathways .

属性

分子式 |

C9H14N4O2S |

|---|---|

分子量 |

242.30 g/mol |

IUPAC 名称 |

4-N-(1,1-dioxothiolan-3-yl)-6-N-methylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C9H14N4O2S/c1-10-8-4-9(12-6-11-8)13-7-2-3-16(14,15)5-7/h4,6-7H,2-3,5H2,1H3,(H2,10,11,12,13) |

InChI 键 |

LSFBJDWQIUQWAC-UHFFFAOYSA-N |

规范 SMILES |

CNC1=CC(=NC=N1)NC2CCS(=O)(=O)C2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-(Methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, which is then functionalized with a methylamino group. This intermediate is subsequently reacted with a tetrahydrothiophene derivative under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the desired product from reaction mixtures .

化学反应分析

Types of Reactions

3-((6-(Methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyrimidine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the tetrahydrothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the pyrimidine or tetrahydrothiophene rings .

科学研究应用

3-((6-(Methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases like cancer and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical processes.

作用机制

The mechanism of action of 3-((6-(Methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways that regulate cell growth, differentiation, and survival .

相似化合物的比较

Comparison with Structural Analogues

Substituent Effects on Pyrimidine Ring

3-((6-Amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide (CAS: 1500440-61-8)

- Molecular Formula : C₉H₁₄N₄O₂S

- Molecular Weight : 242.3 g/mol

- Key Differences: Features a 2-methylpyrimidine core with a primary amino group at the 6-position. The methyl group may sterically hinder interactions compared to the methylamino substituent in the target compound.

3-((6-Chloropyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide

- Key Differences: The 6-chloro substituent introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions. This contrasts with the methylamino group in the target compound, which offers hydrogen-bonding capability and reduced electrophilicity .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

- Structure : Contains a thietan-3-yloxy group and a thioacetate side chain.

- Reactivity: The thioether and ester functionalities broaden its utility in coupling reactions, unlike the target compound’s amino-linked sulfone group. This derivative’s synthesis involves thiirane intermediates, highlighting divergent synthetic pathways .

Core Structure Comparisons

3-(Methylamino)tetrahydrothiophene 1,1-dioxide (CAS: 51070-55-4)

- Molecular Formula: C₅H₁₁NO₂S

- Molecular Weight : 149.21 g/mol

- Key Differences: Lacks the pyrimidine ring, resulting in lower molecular complexity. Hazard data (H315, H319, H335) suggest irritancy risks, which may differ in the target compound due to its extended structure .

Physical and Chemical Properties

生物活性

3-((6-(Methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring fused with a pyrimidine moiety, which is critical for its biological interactions. The presence of the methylamino group on the pyrimidine enhances its solubility and interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

-

Histone Deacetylase Inhibition :

- Compounds in this class have shown potential as histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression and have implications in cancer therapy .

- For instance, tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidinone derivatives demonstrated significant HDAC inhibitory activity, suggesting that similar structures may also inhibit HDACs effectively.

- Antitumor Activity :

- Neuroprotective Effects :

Antitumor Activity

A study evaluating a series of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidinone derivatives found that certain compounds exhibited strong antiproliferative activity against HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines. The most potent compounds were shown to inhibit HDAC1 and HDAC2 effectively, leading to reduced cell viability and increased apoptosis rates .

Neuroprotection

In a model assessing neuroprotective effects, a derivative similar to this compound demonstrated significant protection against lactacystin-induced neuronal death. This effect was attributed to the compound's ability to inhibit SIRT2 selectively, leading to increased acetylation of α-tubulin and subsequent neuroprotection .

Data Table: Biological Activities Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。